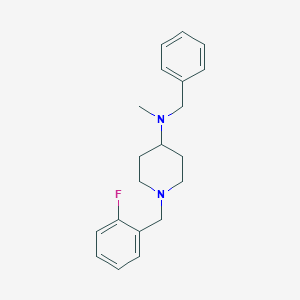![molecular formula C25H35N3O2 B247610 1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine, commonly known as EPPMP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 1999 and has since been studied for its potential applications in scientific research. In
Mechanism Of Action
The mechanism of action of EPPMP involves its interaction with various neurotransmitter systems in the brain. It binds to the dopamine D2 receptor and the serotonin 5-HT1A receptor, leading to increased levels of these neurotransmitters in the brain. EPPMP also inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.
Biochemical and Physiological Effects:
EPPMP has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness. It has also been found to improve cognitive function and memory. EPPMP has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Advantages And Limitations For Lab Experiments
EPPMP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, making it a useful tool for studying these neurotransmitter systems. However, EPPMP also has some limitations for lab experiments. It has a short half-life, which means that its effects are short-lived. It also has a high binding affinity for other receptors, which can make it difficult to isolate its effects on specific neurotransmitter systems.
Future Directions
There are several future directions for the study of EPPMP. One direction is to explore its potential as a treatment for anxiety and depression. Another direction is to study its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, EPPMP could be used as a tool to study the role of dopamine and serotonin in various physiological and pathological conditions. Finally, the synthesis of EPPMP could be optimized to increase its yield and purity, making it more readily available for scientific research.
Synthesis Methods
The synthesis method of EPPMP involves the reaction of 1-(4-ethoxybenzyl)piperidin-4-amine with 4-(2-methoxyphenyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using standard techniques. The yield of EPPMP varies depending on the reaction conditions and the quality of the starting materials.
Scientific Research Applications
EPPMP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to interact with various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. EPPMP has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor. It has also been found to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
properties
Product Name |
1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
|---|---|
Molecular Formula |
C25H35N3O2 |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
1-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C25H35N3O2/c1-3-30-23-10-8-21(9-11-23)20-26-14-12-22(13-15-26)27-16-18-28(19-17-27)24-6-4-5-7-25(24)29-2/h4-11,22H,3,12-20H2,1-2H3 |
InChI Key |
YGNYOMUYELCKJX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247533.png)
![1-(2,3-Dimethoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247534.png)
![1-[1-(2,3-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B247539.png)
![1-[1-(4-Methoxybenzyl)-4-piperidinyl]azepane](/img/structure/B247540.png)

![4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247542.png)

![2,6-Dimethoxy-4-{[4-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247546.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247547.png)
![1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247548.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247549.png)
![4-Bromo-2-({4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methyl)phenol](/img/structure/B247550.png)